molecular formula C19H17N3O3 B2441054 4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one CAS No. 1172807-32-7

4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one

Cat. No.: B2441054
CAS No.: 1172807-32-7
M. Wt: 335.363
InChI Key: XATIHIZSPIKCEE-UHFFFAOYSA-N
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Description

4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one is a complex organic compound featuring a pyrrolidinone ring substituted with a phenyl group and an oxadiazole ring The oxadiazole ring is further substituted with a methoxyphenyl group

Properties

IUPAC Name

4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-24-16-9-7-13(8-10-16)19-20-18(21-25-19)14-11-17(23)22(12-14)15-5-3-2-4-6-15/h2-10,14H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATIHIZSPIKCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NO2)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, 4-methoxybenzohydrazide can react with an appropriate carboxylic acid derivative to form the oxadiazole ring.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling of the Rings: The final step involves coupling the oxadiazole and pyrrolidinone rings. This can be achieved through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening and formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The oxadiazole ring is known for its bioactivity, and the presence of the methoxyphenyl group can enhance these effects.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The combination of the oxadiazole and pyrrolidinone rings may provide a scaffold for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring can act as a bioisostere for carboxylic acids or amides, potentially interacting with biological targets in a similar manner.

Comparison with Similar Compounds

Similar Compounds

    4-[5-(4-Methoxyphenyl)-1,2,4-triazol-3-yl]-1-phenylpyrrolidin-2-one: Similar structure but with a triazole ring instead of an oxadiazole ring.

    4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-phenylpyrrolidin-2-one: Similar structure but with a different regioisomer of the oxadiazole ring.

Uniqueness

The unique combination of the oxadiazole and pyrrolidinone rings in 4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one provides distinct chemical properties and potential biological activities that are not present in its analogs. This makes it a valuable compound for further research and development in various fields.

Biological Activity

The compound 4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one is a novel heterocyclic compound that combines the pharmacological properties of oxadiazoles and pyrrolidines. Its potential biological activities have drawn attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, anti-inflammatory, and enzyme inhibition properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H20N4O2
  • Molecular Weight : 336.39 g/mol
  • SMILES Notation : COc1ccc(cc1)C(=O)N2C(CC2)C(=O)N=C(N)c3ccccc3

Antibacterial Activity

Research has indicated that derivatives of oxadiazole possess significant antibacterial properties. For instance, a study synthesized several oxadiazole compounds and evaluated their activity against various bacterial strains. The results showed that compounds with oxadiazole moieties exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity (Zone of Inhibition)
Compound ASalmonella typhi15 mm
Compound BBacillus subtilis18 mm
Compound CEscherichia coli10 mm

Enzyme Inhibition

The compound also demonstrates enzyme inhibitory activity. In particular, it has been studied for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating conditions like Alzheimer's disease. The synthesized compounds showed varying degrees of inhibition with IC50 values ranging from 0.63 µM to 6.28 µM, indicating strong potential for therapeutic applications .

CompoundIC50 (µM)Enzyme Target
Compound A0.63 ± 0.001Acetylcholinesterase
Compound B2.14 ± 0.003Urease
Compound C6.28 ± 0.003Urease

Study on Antimicrobial Properties

In a comprehensive study published in a peer-reviewed journal, researchers synthesized a series of oxadiazole derivatives and tested their antimicrobial properties against multiple pathogens . Among these, the compound with the methoxyphenyl substitution showed notable effectiveness against Gram-positive bacteria.

Study on Enzyme Inhibition

Another significant study focused on the enzyme inhibition profile of various oxadiazole derivatives, including the target compound . The findings suggested that the presence of the oxadiazole ring was crucial for enhancing enzyme inhibitory activity, making these compounds promising candidates for further development.

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